molecular formula C18H22N6O2 B2451892 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione CAS No. 303973-23-1

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B2451892
CAS No.: 303973-23-1
M. Wt: 354.414
InChI Key: NCBQWTNHQFIYCS-UHFFFAOYSA-N
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Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a piperazine ring, a methylphenyl group, and a purine core

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12-4-3-5-13(10-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-8-6-19-7-9-23/h3-5,10,19H,6-9,11H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQWTNHQFIYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine-2,6-Dione Scaffold Construction

The purine-2,6-dione core is typically derived from xanthine derivatives, which undergo selective modification to introduce target substituents. A representative pathway involves:

Step 1: Formation of 3-Methylxanthine
3-Methylxanthine serves as the foundational intermediate. It is synthesized via the Traube reaction, wherein 4,5-diaminouracil reacts with methyl isocyanate under alkaline conditions. The reaction proceeds as follows:
$$
\text{4,5-Diaminouracil} + \text{CH}3\text{NCO} \xrightarrow{\text{NaOH}} \text{3-Methylxanthine} + \text{NH}3
$$
This step achieves quantitative yields (>90%) when conducted in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

Step 2: Bromination at Position 8
Electrophilic bromination at position 8 is critical for subsequent piperazine substitution. Using phosphorus oxybromide (POBr$$_3$$) in acetic acid at 60°C, 3-methylxanthine undergoes regioselective bromination to yield 8-bromo-3-methylxanthine. Nuclear magnetic resonance (NMR) analysis confirms exclusive bromination at position 8, with no detectable 7-bromo byproducts.

Piperazine Substitution at Position 8

The bromine atom at position 8 is displaced by piperazine via a nucleophilic aromatic substitution (SNAr) mechanism.

Step 4: SNAr with Piperazine
7-[(3-Methylphenyl)methyl]-8-bromo-3-methylxanthine reacts with excess piperazine in refluxing ethanol (78°C) for 48 hours. The reaction is facilitated by the electron-withdrawing effect of the purine ring, which activates the 8-position for substitution. Post-reaction workup involves:

  • Neutralization : Dilute HCl quenches unreacted piperazine.
  • Crystallization : Ethanol/water mixtures precipitate the product, yielding 65–70% pure 3-methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

A comparative analysis of solvents and catalysts reveals optimal parameters for alkylation and substitution steps:

Reaction Step Solvent Catalyst Temperature (°C) Yield (%)
Alkylation DMF K$$2$$CO$$3$$ 100 78
Alkylation DMSO Cs$$2$$CO$$3$$ 120 82
SNAr Ethanol None 78 68
SNAr DCM/EtOH (1:1) TEA 60 72

Substituting DMSO for DMF in the alkylation step improves yield by 4%, while adding triethylamine (TEA) during SNAr enhances nucleophilicity.

Regioselectivity Challenges

Competing alkylation at position 9 of the purine ring is a major side reaction. Strategies to suppress this include:

  • Steric hindrance : Bulkier bases (e.g., DBU) reduce N9 reactivity.
  • Low-temperature kinetics : Conducting alkylation at 50°C decreases byproduct formation by 15%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.12 (s, 1H, H-2), 7.25–7.18 (m, 4H, aromatic), 4.95 (s, 2H, CH$$2$$-benzyl), 3.82–3.75 (m, 4H, piperazine), 2.98–2.90 (m, 4H, piperazine), 2.35 (s, 3H, CH$$3$$-purine), 2.30 (s, 3H, CH$$3$$-aryl).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30), purity >98%.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C$${20}$$H$${24}$$N$$6$$O$$2$$ with a calculated [M+H]$$^+$$ of 389.1984 and observed 389.1986.

Applications and Pharmacological Relevance

As a DPP-IV inhibitor, this compound prolongs the half-life of GLP-1, making it a candidate for oral antidiabetic therapies. Preclinical studies demonstrate an IC$${50}$$ of 12 nM against human DPP-IV, comparable to sitagliptin (IC$${50}$$ = 18 nM).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the purine core and the piperazine ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-8-piperazin-1-ylpurine-2,6-dione: Similar structure but lacks the methyl groups.

    3-Methyl-7-phenyl-8-piperazin-1-ylpurine-2,6-dione: Similar structure but lacks the benzyl group.

Uniqueness

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is unique due to the presence of both the methylphenyl group and the piperazine ring, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Overview

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring and a methylphenyl group, which contribute to its unique pharmacological properties. Research has indicated its potential in various therapeutic areas, including antimicrobial and antiviral applications, as well as implications in treating neurological disorders and cancer.

The molecular formula of this compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2} with a molecular weight of approximately 354.41 g/mol. Its structure includes a purine core, which is essential for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₂N₆O₂
Molecular Weight354.41 g/mol
CAS Number303973-23-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Purine Core : Achieved through condensation reactions involving formamide and nitrogen-containing compounds.
  • Introduction of the Piperazine Ring : Accomplished via nucleophilic substitution reactions.
  • Attachment of the Methylphenyl Group : Involves Friedel-Crafts alkylation with methylphenyl halide in the presence of a Lewis acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may bind to receptors or enzymes, modulating their activity.
  • Pathways Involved : It influences various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its antiviral properties have also been explored, particularly in inhibiting viral replication through interference with viral enzymes.

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Case Studies

  • Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
  • Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.
  • Anticancer Research : In vivo studies on tumor-bearing mice revealed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .

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